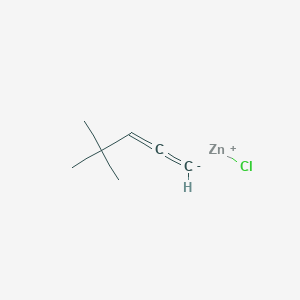
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide is a chemical compound with the molecular formula C7H11ClZn It is a coordination complex where the zinc ion is bonded to a 4,4-dimethylpenta-1,2-dien-1-ide ligand and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide typically involves the reaction of zinc chloride with 4,4-dimethylpenta-1,2-dien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is typically purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zinc and altered organic structures.
Substitution: The chloride ion or the organic ligand can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified organic compounds, while substitution reactions can produce new coordination complexes with different ligands.
Scientific Research Applications
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique structure allows it to participate in various chemical transformations.
Biology: The compound can be used in studies involving zinc coordination complexes and their interactions with biological molecules.
Medicine: Research into the potential therapeutic applications of zinc complexes includes exploring their antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide exerts its effects involves the coordination of the zinc ion with the organic ligand and chloride ion. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
Zinc chloride: A simple zinc coordination compound with different reactivity and applications.
Zinc acetate: Another zinc coordination complex used in various chemical and biological applications.
Zinc oxide: A widely used zinc compound with distinct properties and uses.
Uniqueness
Chlorozinc(1+) 4,4-dimethylpenta-1,2-dien-1-ide is unique due to its specific ligand structure and coordination environment. This uniqueness allows it to participate in reactions and applications that other zinc compounds may not be suitable for.
Properties
CAS No. |
78389-91-0 |
|---|---|
Molecular Formula |
C7H11ClZn |
Molecular Weight |
196.0 g/mol |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-5-6-7(2,3)4;;/h1,6H,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
SIUUFWKPMXBZTG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C=C=[CH-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















